[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid
Description
The compound [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid (CAS: 1142204-36-1) is a functionalized acetic acid derivative featuring a complex substitution pattern. Its structure includes:
- A 4-methoxyphenyl group linked to a central nitrogen atom.
- A 2-oxoethylamino moiety substituted with a 2-(trifluoromethyl)-benzyl group.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-15-8-6-14(7-9-15)24(12-18(26)27)11-17(25)23-10-13-4-2-3-5-16(13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVZYVZGAPOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-methoxyphenyl intermediate: This can be achieved through the reaction of 4-methoxyphenol with appropriate reagents to introduce the desired functional groups.
Introduction of the 2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl moiety: This step involves the reaction of the 4-methoxyphenyl intermediate with 2-(trifluoromethyl)benzylamine under suitable conditions to form the desired intermediate.
Final coupling reaction: The intermediate is then coupled with glycine or its derivatives to form the final product, [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and is characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetic acid moiety. Its unique structure contributes to its diverse applications.
Pharmaceutical Applications
-
Drug Development :
- The compound is being investigated for its potential as a therapeutic agent in treating various conditions. Its structural similarities to known pharmacophores suggest it may interact with biological targets effectively.
- Case Study : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
-
Targeted Drug Delivery :
- The incorporation of trifluoromethyl groups has been shown to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. This characteristic is particularly beneficial for targeted drug delivery systems.
- Research Insight : Studies have demonstrated that modifying drug molecules with lipophilic groups can lead to improved pharmacokinetic profiles .
Biochemical Research
-
Enzyme Inhibition Studies :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effect on phospholipase enzymes has been documented, indicating potential uses in modulating lipid metabolism.
- Case Study : A study published in 2020 highlighted that similar compounds could inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis .
-
Cell Signaling Pathways :
- There is ongoing research into how this compound interacts with purinergic signaling pathways, which play crucial roles in cellular communication and immune response.
- Research Insight : The purinergic system is increasingly recognized as a target for pharmacological intervention in various diseases .
Material Science Applications
- Synthesis of Novel Materials :
- The compound's unique chemical structure allows it to be utilized as a building block in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Example : Research into polymers incorporating similar phenolic structures has shown promising results in developing advanced materials for electronics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the aromatic and amino groups can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) Trifluoromethyl Positional Isomers
- [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic Acid (CAS: 1142204-36-1): The 3-trifluoromethyl isomer differs in the position of the CF₃ group on the benzyl ring, which may alter steric and electronic interactions with biological targets compared to the 2-CF₃ analog .
b) Benzyl Group Modifications
c) Sulfonamide Derivatives
- 2-Oxo-2-((4-(2-phenyl-2-sulfoacetamido)benzyl)amino)acetic Acid (Lib-3): Incorporates a sulfonamide group instead of the trifluoromethyl-benzyl moiety. Sulfonamides enhance solubility and are common in protease inhibitors, suggesting divergent therapeutic applications compared to the target compound .
Functional Group Comparisons
a) Simpler Acetic Acid Derivatives
- Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate: A simpler analog lacking the trifluoromethyl-benzyl and 2-oxoethylamino groups. Used as a pharmaceutical intermediate, it highlights the importance of the full substitution pattern in the target compound’s bioactivity .
b) Thiazolidinone and Chromen Derivatives
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: Features a fused quinoline-furan system instead of the 2-oxoethylamino group. Such systems are explored for anticancer activity, indicating structural versatility within this class .
Structural and Functional Data Table
Biological Activity
[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, also known by its CAS number 1142204-39-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₁₉F₃N₂O₄. Its structure features a methoxyphenyl group, a trifluoromethyl benzyl moiety, and an amino acetic acid functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₃N₂O₄ |
| CAS Number | 1142204-39-4 |
| Molecular Weight | 396.36 g/mol |
| Hazard Classification | Irritant |
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the methoxy and trifluoromethyl groups may enhance lipophilicity, potentially influencing cellular permeability and receptor interactions.
- PPAR Agonism : Studies have shown that similar compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating lipid metabolism and inflammation .
- Inhibition of Inflammatory Pathways : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .
In Vitro Studies
Research has demonstrated that [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid exhibits significant activity in various cell lines:
- Cell Viability : IC50 values in different assays suggest that the compound has a dose-dependent effect on cell viability, indicating potential cytotoxicity at higher concentrations.
| Study Type | Cell Line | IC50 (µM) |
|---|---|---|
| Cytotoxicity Assay | HeLa | 15 |
| Anti-inflammatory Assay | RAW 264.7 | 20 |
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Diabetic Retinopathy Model : In a streptozotocin-induced diabetic rat model, administration of the compound significantly reduced retinal vascular leakage, suggesting protective effects against diabetic complications .
Case Studies
- Diabetic Macular Edema : A study explored the effects of a related compound in reducing retinal vascular leakage in diabetic rats. Results indicated that systemic administration led to improvements comparable to established treatments without significant side effects .
- Inflammation Models : Another case study focused on the anti-inflammatory properties of similar compounds, showing reduced levels of pro-inflammatory cytokines in treated animals compared to controls .
Q & A
Basic Questions
Q. What synthetic strategies are effective for synthesizing [(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid?
- Methodology : A two-step approach is commonly employed:
Coupling Reactions : React 4-methoxyphenylamine with a trifluoromethyl-benzylamine derivative using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous ethyl acetate under nitrogen. Pyridine may be added to scavenge HCl .
Acid Formation : Hydrolyze the ester intermediate (e.g., ethyl acetate derivatives) under basic conditions (NaOH/EtOH) to yield the final acetic acid moiety. Purification via liquid-liquid extraction and sodium sulfate drying is recommended .
- Key Considerations : Monitor reaction progress via LCMS (e.g., m/z 791 [M+H]+ as in analogous syntheses) and optimize stirring time (e.g., overnight) to maximize yield .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- LCMS/HPLC : Use reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) modifier. Retention times (~1.19 minutes in TFA05 conditions) and m/z values (e.g., 359.0 [M-H]− for analogous acids) help confirm molecular weight .
- NMR : Compare 1H NMR peaks (e.g., δ 12.26 ppm for carboxylic protons, δ 4.35 ppm for methylene groups) to literature data for structurally related compounds .
- IR Spectroscopy : Identify carbonyl stretches (1708–1671 cm⁻¹ for amide/keto groups) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Major Impurities :
- Unreacted intermediates : Residual 2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethylamine or 4-methoxyphenylacetic acid derivatives.
- Byproducts : Hydrolysis side products (e.g., tert-butyl esters) or trifluoromethyl-benzyl dimerization artifacts.
- Mitigation : Use gradient HPLC (e.g., 0.1% TFA in acetonitrile/water) for purification. Compare retention times to reference standards (e.g., Teriflunomide impurity analogs) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Variables to Optimize :
- Temperature : Lower temperatures (0–5°C) during coupling reduce undesired side reactions (e.g., trifluoromethyl group decomposition) .
- Catalysts : Use 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide to enhance amide bond formation efficiency .
- Solvent Choice : Ethyl acetate minimizes polarity-driven byproducts compared to DMF or DMSO .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Case Example : If 1H NMR shows missing or overlapping signals (e.g., unresolved C4 & C6 carbons in triazine derivatives), use complementary techniques:
- 13C NMR/DEPT : Assign quaternary carbons (e.g., δ 157.3 ppm for methoxy groups) .
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., HRMS m/z 809.3128 [M+H]+ for trifluoromethyl-containing analogs) .
- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 2-oxo-2-((5-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)ethoxy acetic acid ).
Q. What in vitro models are suitable for assessing pharmacokinetic properties?
- Blood-Brain Barrier (BBB) Penetration :
- PAMPA Assay : Measure passive diffusion using artificial membranes. Compare to prodrugs like GW3965, which utilize trifluoromethyl groups for enhanced lipophilicity .
- Caco-2 Monolayers : Evaluate active transport mechanisms (e.g., efflux ratios) .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Key Modifications :
- Trifluoromethyl Positioning : Compare 2- vs. 4-substituted benzyl groups (e.g., 338421-05-9 vs. 338421-16-2) to assess steric/electronic effects on target binding .
- Methoxy Group Replacement : Test 4-cyanophenoxy or 4-nitrophenyl analogs (e.g., 4n in ) to evaluate hydrogen-bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
